Tert-butyl (3E)-3-(bromomethylidene)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (3E)-3-(bromomethylidene)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring with a bromomethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3E)-3-(bromomethylidene)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a bromomethylidene reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The tert-butyl ester group can be introduced using tert-butyl chloroformate or similar reagents in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3E)-3-(bromomethylidene)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethylidene group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
Tert-butyl (3E)-3-(bromomethylidene)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (3E)-3-(bromomethylidene)pyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways within a given system. The bromomethylidene group can act as an electrophile, reacting with nucleophiles in biological systems. The tert-butyl ester group may influence the compound’s solubility and stability, affecting its overall activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3E)-3-(chloromethylidene)pyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl (3E)-3-(iodomethylidene)pyrrolidine-1-carboxylate: Similar structure but with an iodine atom instead of bromine.
Tert-butyl (3E)-3-(methylidene)pyrrolidine-1-carboxylate: Lacks the halogen substituent.
Uniqueness
Tert-butyl (3E)-3-(bromomethylidene)pyrrolidine-1-carboxylate is unique due to the presence of the bromomethylidene group, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or hydrogen.
Properties
IUPAC Name |
tert-butyl (3E)-3-(bromomethylidene)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h6H,4-5,7H2,1-3H3/b8-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOJAUUXUKMNON-SOFGYWHQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CBr)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC/C(=C\Br)/C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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